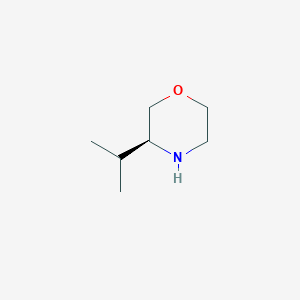

(S)-3-isopropylmorpholine

Descripción general

Descripción

(S)-3-isopropylmorpholine is a chiral morpholine derivative characterized by the presence of an isopropyl group at the third position of the morpholine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-isopropylmorpholine typically involves the following steps:

Starting Material: The synthesis begins with commercially available morpholine.

Alkylation: The morpholine undergoes alkylation with isopropyl halides (e.g., isopropyl bromide) in the presence of a base such as sodium hydride or potassium carbonate.

Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution using chiral acids or chromatography techniques to isolate the (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for chiral resolution and purification ensures the consistent production of high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-isopropylmorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Alkyl halides, acyl chlorides; reactions are carried out in the presence of bases such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Various substituted morpholine derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Biodegradable Polymers

(S)-3-isopropylmorpholine-2,5-dione is primarily known for its use in the synthesis of biodegradable poly(ester amide)s and polydepsipeptides. These materials are crucial in developing environmentally friendly plastics and medical devices.

Synthesis of Polydepsipeptides

Polydepsipeptides synthesized from this compound exhibit favorable properties for various applications, including:

- Controlled Drug Release : The polymers can be engineered to release drugs at controlled rates, making them suitable for therapeutic applications.

- Tissue Engineering : They provide scaffolding materials that can support cell growth and tissue regeneration due to their biocompatibility and biodegradability .

Ring-Opening Polymerization

The ring-opening polymerization (ROP) of this compound-2,5-dione with lactones has been explored extensively. This method allows for the creation of:

- Amphiphilic Copolymers : These materials can form micelles or nanoparticles, which are promising for drug delivery systems .

- Biodegradable Plastics : The copolymers produced are not only biodegradable but also possess tunable mechanical properties that make them suitable for packaging applications .

Biomedical Applications

The biomedical field has seen significant advancements through the application of this compound derivatives. Key areas include:

Drug Delivery Systems

Research indicates that polymers derived from this compound can be utilized in drug delivery systems due to their ability to encapsulate therapeutic agents effectively. These systems can enhance the bioavailability of drugs while minimizing side effects by controlling the release profile .

Tissue Engineering Scaffolds

The biocompatibility of polydepsipeptides makes them ideal candidates for scaffolds in tissue engineering. Their structural properties can be tailored to mimic natural tissue characteristics, promoting cell adhesion and proliferation .

Case Studies and Research Findings

Several studies have highlighted the versatility of this compound in various applications:

Mecanismo De Acción

The mechanism of action of (S)-3-isopropylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropyl group at the third position of the morpholine ring enhances its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

®-3-isopropylmorpholine: The enantiomer of (S)-3-isopropylmorpholine with similar chemical properties but different biological activities.

3-methylmorpholine: A structurally similar compound with a methyl group instead of an isopropyl group.

4-isopropylmorpholine: A positional isomer with the isopropyl group at the fourth position of the morpholine ring.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct biological activities and selectivity towards molecular targets. This uniqueness makes it a valuable compound in the development of chiral drugs and other bioactive molecules.

Actividad Biológica

(S)-3-isopropylmorpholine is a morpholine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₇H₁₅NO and a molecular weight of 129.21 g/mol. The compound's structure features a morpholine ring with an isopropyl group at the 3-position, contributing to its lipophilicity and ability to penetrate biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.21 g/mol |

| CAS Number | 77897-21-3 |

| Solubility | Soluble in organic solvents |

This compound has been studied for its interactions with various biological systems. Notably, it has been shown to modulate neurotransmitter systems, particularly glutamate receptors, which are crucial in neurological functions and disorders.

- Glutamate Receptor Modulation : Research indicates that this compound can act as a positive modulator of metabotropic glutamate receptor 4 (mGluR4). This receptor is implicated in the regulation of synaptic transmission and is a target for treating conditions such as Parkinson's disease .

- Antitumor Activity : The compound has also been investigated for its potential antitumor properties. Studies suggest that derivatives of morpholine compounds can inhibit tumor growth by interfering with cell signaling pathways associated with cancer progression .

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that this compound exhibited neuroprotective effects in models of Parkinson's disease. The compound was found to enhance motor functions and reduce neurodegeneration by modulating mGluR4 activity, highlighting its potential therapeutic applications in neurodegenerative disorders .

Case Study 2: Anticancer Properties

In vitro studies have shown that this compound derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. These findings suggest that the compound may serve as a lead structure for developing new anticancer agents targeting specific signaling pathways involved in tumor growth .

Table 2: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neuroprotection | Modulates mGluR4, enhances motor function | |

| Antitumor Activity | Induces apoptosis in cancer cells |

Research Findings

Recent research has focused on synthesizing and evaluating various derivatives of this compound to enhance its biological activity. For instance, modifications to the morpholine ring have led to compounds with improved selectivity and potency against specific targets.

Synthesis and Evaluation

The synthesis of this compound derivatives often involves reactions with different electrophiles to introduce various functional groups. These modifications can significantly affect their biological properties, making structure-activity relationship (SAR) studies essential for drug development.

Propiedades

IUPAC Name |

(3S)-3-propan-2-ylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(2)7-5-9-4-3-8-7/h6-8H,3-5H2,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNOQWMTDGMVGW-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693471 | |

| Record name | (3S)-3-(Propan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77897-21-3 | |

| Record name | (3S)-3-(Propan-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (S)-3-isopropylmorpholine contribute to obtaining optically active aldehydes?

A1: this compound acts as a chiral auxiliary in the synthesis. It reacts with racemic aldehydes like 3-p-cumenyl-2-methylpropionaldehyde (CPA) and 2-methyl-3-phenylpropionaldehyde (MPA) to form diastereomeric enamines. These diastereomers can be separated, and subsequent hydrolysis under specific conditions allows for the recovery of optically active aldehydes [].

Q2: What is the significance of the recovered aldehyde's optical activity in this research?

A2: The research focuses on obtaining optically active aldehydes because enantiomers (like (+)-CPA and (-)-CPA) can exhibit different odor profiles []. This is significant in the perfume industry, where specific enantiomers might be desired for their olfactory properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.